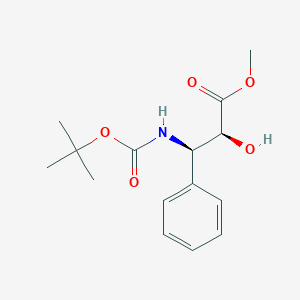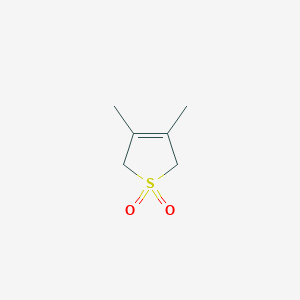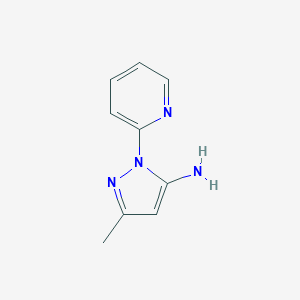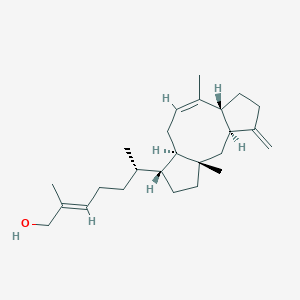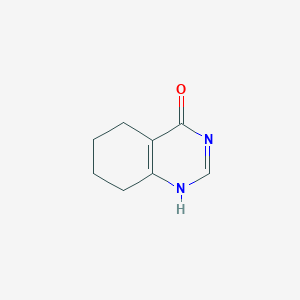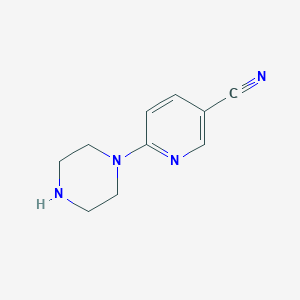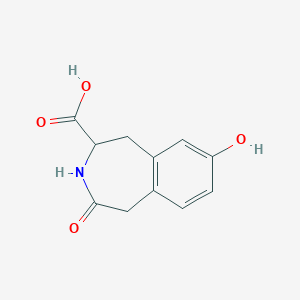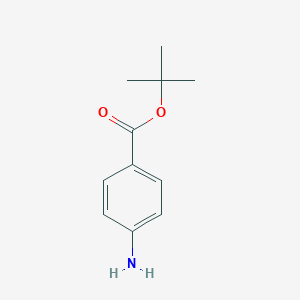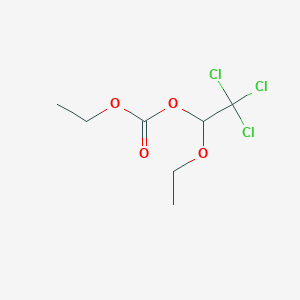
3-Bromobenzoylchlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Bromobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the synthesis of biologically active compounds for medicinal chemistry research.
Wirkmechanismus
Target of Action
3-Bromobenzoyl chloride is a versatile reagent used in organic synthesis. It is primarily used as an acylating agent, reacting with various nucleophiles such as amines, alcohols, and carboxylic acids . The primary targets of 3-Bromobenzoyl chloride are therefore these nucleophilic functional groups present in organic compounds.
Mode of Action
The mode of action of 3-Bromobenzoyl chloride involves the formation of an acyl bond with its target. The chlorine atom in the molecule is a good leaving group, which makes the carbonyl carbon highly electrophilic. When a nucleophile, such as an amine or alcohol, encounters 3-Bromobenzoyl chloride, it donates a pair of electrons to the carbonyl carbon, leading to the formation of a new bond. Concurrently, the chlorine atom is expelled, resulting in the formation of a new acylated compound .
Biochemical Pathways
3-Bromobenzoyl chloride is primarily used in laboratory settings for the synthesis of various organic compoundsIn synthetic processes, it can be used to modify biomolecules and create new compounds with altered properties .
Pharmacokinetics
Its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of exposure .
Result of Action
The primary result of the action of 3-Bromobenzoyl chloride is the formation of a new compound through acylation. This can lead to significant changes in the properties of the target molecule, including its reactivity, polarity, and biological activity .
Action Environment
The action of 3-Bromobenzoyl chloride is highly dependent on the environmental conditions. It is sensitive to moisture and can readily hydrolyze in the presence of water . Therefore, reactions involving this compound are typically carried out under anhydrous conditions. The reaction rate can be influenced by temperature, solvent, and the presence of a base .
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of other compounds, suggesting that it may interact with various enzymes, proteins, and other biomolecules in these processes .
Molecular Mechanism
It is known to be used in the synthesis of other compounds, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
3-Bromobenzoyl chloride can be synthesized from 3-Bromobenzoic acid through a reaction with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) . The reaction typically involves dissolving 3-Bromobenzoic acid in an organic solvent such as dichloromethane and then adding thionyl chloride or phosphorus trichloride dropwise. The reaction mixture is then heated under reflux until the reaction is complete. The product is purified by distillation .
Analyse Chemischer Reaktionen
3-Bromobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Bromobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-Bromobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Vergleich Mit ähnlichen Verbindungen
3-Bromobenzoyl chloride is similar to other benzoyl chlorides such as:
Benzoyl chloride: Lacks the bromine substituent and is less reactive towards nucleophiles.
4-Bromobenzoyl chloride: Has the bromine substituent at the para position, which affects its reactivity and physical properties.
3-Bromobenzyl chloride: Contains a benzyl group instead of a benzoyl group, leading to different reactivity and applications.
3-Bromobenzoyl chloride is unique due to the presence of the bromine substituent at the meta position, which influences its reactivity and makes it useful in specific synthetic applications .
Eigenschaften
IUPAC Name |
3-bromobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOOZQFGWNZNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061907 | |
| Record name | Benzoyl chloride, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-09-7 | |
| Record name | 3-Bromobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromobenzoyl chloride in synthesizing biologically active compounds?
A1: 3-Bromobenzoyl chloride serves as a key building block in synthesizing various derivatives, particularly of methyl β-d-galactopyranoside (β-MGP). [] This compound acts as an acylating agent, reacting with β-MGP to yield 6-O-substituted products. These products are further modified to generate a library of 2,3,4-tri-O-acyl derivatives with diverse aliphatic and aromatic substituents. [] This synthetic strategy highlights the utility of 3-Bromobenzoyl chloride in creating structurally diverse molecules for biological evaluation.
Q2: How does the structure of 3-Bromobenzoyl chloride-derived compounds relate to their biological activity?
A2: Research indicates a strong structure-activity relationship within the synthesized β-MGP derivatives. [] For instance, incorporating a lauroyl group (CH3(CH2)10CO-) within the derivative structure significantly enhances antifungal and antibacterial activities. [] This suggests that the presence of specific functional groups introduced via 3-Bromobenzoyl chloride significantly influences the biological profiles of the final compounds.
Q3: How is computational chemistry employed in understanding the behavior of 3-Bromobenzoyl chloride derivatives?
A3: Computational studies play a crucial role in evaluating 3-Bromobenzoyl chloride derivatives. Density Functional Theory (DFT) calculations are employed to determine chemical descriptors and thermodynamic properties of the synthesized compounds. [] Furthermore, molecular docking simulations against bacterial and fungal drug targets provide insights into potential binding modes and interactions. [] These computational approaches aid in identifying promising drug candidates and understanding their potential mechanisms of action.
Q4: Beyond its use in synthesizing bioactive compounds, are there other applications of 3-Bromobenzoyl chloride?
A4: Yes, 3-Bromobenzoyl chloride is also utilized in synthesizing acyclic imides. [] For example, it reacts with 2-aminopyridine or 2-aminopyrimidine to produce meta-bromo substituted imide derivatives. [] This highlights the versatility of 3-Bromobenzoyl chloride as a reagent in organic synthesis for creating various structural motifs with potential applications beyond drug discovery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



